(2,17-Dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl) acetate
Description
(2,17-Dimethyl-5,15-dioxahexacyclo[9.8.0.0²,⁸.0⁴,⁶.0¹²,¹⁷.0¹⁴,¹⁶]nonadecan-16-yl) acetate is a highly complex polycyclic ether derivative with an acetate functional group. The compound’s hexacyclic backbone includes two methyl groups at positions 2 and 17, and oxygen atoms integrated into the ring system (positions 5 and 15).
Properties
IUPAC Name |
(2,17-dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c1-11(22)24-21-18(25-21)9-15-13-5-4-12-8-16-17(23-16)10-19(12,2)14(13)6-7-20(15,21)3/h12-18H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFVYXKODUCZPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC12C(O1)CC3C2(CCC4C3CCC5C4(CC6C(C5)O6)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50588-22-2 | |
| Record name | Androstan-17-ol, 2,3:16,17-diepoxy-, 17-acetate, (2α,3α,5α,16α,17β) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Building the Polycyclic Skeleton
The core structure is assembled through intramolecular cyclization reactions , often employing:
- Diels-Alder cycloadditions to form initial six- or eight-membered rings.
- Radical cyclizations or catalytic cyclopropanations to generate strained rings.
For example, recent total syntheses of similar polycyclic terpenoids utilize rhodium-catalyzed cyclopropanation of olefins, followed by photoinduced cycloadditions to elaborate the fused ring systems.
Formation of Dioxa Rings
The oxygen-containing rings are introduced via heterocyclization involving:
- Epoxide openings with suitable nucleophiles.
- Oxidative cyclizations of diols or hydroxy precursors.
These steps are carefully controlled to establish the 5,15-dioxa rings, which are critical for the molecule’s bioactivity and structural complexity.
Stereocontrol and Functional Group Introduction
Stereoselective Methylation
The methyl groups at positions 2 and 17 are introduced using stereoselective methylation reagents such as:
- Methyl iodide (MeI) with chiral catalysts.
- Organocatalytic methylation techniques to ensure stereochemical fidelity.
Protecting Group Strategies
Protective groups like TBDPS or MOM are employed to shield reactive functionalities during multi-step transformations, enabling selective reactions at desired sites.
Acetylation and Final Functionalization
The terminal hydroxyl group at position 16 is acetylated using acetic anhydride or acetyl chloride under basic conditions (e.g., pyridine) to yield the acetate ester. This step enhances the compound’s stability and facilitates purification.
Reaction Conditions and Optimization
| Reaction Step | Typical Conditions | Reagents | Notes |
|---|---|---|---|
| Cyclization | Elevated temperatures, inert atmosphere | Rhodium catalysts, UV irradiation | For cyclopropanation and cycloaddition |
| Epoxide opening | Acidic or basic conditions | Nucleophiles (e.g., alcohols, amines) | Regio- and stereoselective |
| Heterocyclization | Mild oxidative conditions | Oxidants like PCC or DDQ | For dioxa ring formation |
| Methylation | Room temperature, inert | MeI, base (e.g., K2CO3) | Stereoselective protocols |
| Acetylation | Room temperature, dry | Acetic anhydride, pyridine | For terminal hydroxyl group |
Data Tables and Research Findings
Key Reaction Data
Stereochemical Control
| Technique | Reagents | Outcome | Reference |
|---|---|---|---|
| Chiral catalysts | Asymmetric methylation | Stereoselective methyl groups | Ref |
| Protecting groups | TBDPSCl, MOM-Cl | Site-specific reactions | Ref |
Summary of Synthesis Challenges and Considerations
- Stereochemical fidelity is critical due to multiple chiral centers.
- Strained ring systems demand precise reaction conditions to prevent undesired ring opening or rearrangement.
- Sequential protection and deprotection steps are essential to achieve regioselectivity.
- Purification techniques such as HPLC and GC-MS are employed to verify purity and stereochemistry at each stage.
Chemical Reactions Analysis
Types of Reactions
(2,17-Dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(2,17-Dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl) acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of (2,17-Dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl) acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. These interactions are mediated by the compound’s unique structural features, which enable it to fit into specific binding sites and alter molecular functions .
Comparison with Similar Compounds
Table 1: Molecular Weight and Structural Features
†Inferred from (C₃₀H₄₀O₈, molecular formula of a related hexacyclic acetate).
NMR Spectral Analysis and Substituent Effects
highlights the use of NMR to compare structural analogs. For example, compounds 1 and 7 (structurally related to rapamycin) exhibit nearly identical chemical shifts except in regions A (positions 39–44) and B (positions 29–36) (Figure 6, ). This suggests that substituents in these regions directly alter the chemical environment. Applying this methodology, the target compound’s acetate group at C16 would likely perturb shifts in adjacent regions, distinguishing it from non-acetylated analogs or compounds with substituents at other positions.
Reactivity and Functional Group Interactions
The acetate group in the target compound introduces ester functionality, which may enhance hydrolysis susceptibility compared to hydroxyl- or methyl-substituted analogs (e.g., compound ID 17 in ).
Lumping Strategy for Property Prediction
proposes lumping structurally similar compounds to predict physicochemical behavior. For instance, the target compound and ’s ID 15 (pentacyclic acetate) could be grouped due to shared polycyclic ether backbones and ester groups. This approach reduces computational complexity in modeling reactions (e.g., hydrolysis, photodegradation) by assuming analogous kinetics within the group.
Research Implications
Comparative NMR () and lumping strategies () provide frameworks for predicting its behavior relative to analogs. Further studies should prioritize synthesizing the compound and experimentally validating its spectral and reactive properties.
Biological Activity
(2,17-Dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl) acetate, also known by its CAS number 50588-22-2, is a complex organic compound characterized by a unique cyclic structure and multiple stereocenters. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.
- Molecular Formula : C21H30O4
- Molecular Weight : 346.5 g/mol
- IUPAC Name : [(1S,2S,4R,6S,8S,11R,12S,14R,16R,17S)-2,17-dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl] acetate
- SMILES : CC(=O)OC12C(O1)CC3C2(CCC4C3CCC5C4(CC6C(C5)O6)C)C
Biological Activity Overview
The biological activity of this compound can be predicted through computational methods such as the PASS (Prediction of Activity Spectra for Substances) program. This method analyzes structure-activity relationships to forecast potential therapeutic effects or toxicities based on molecular structure .
Potential Therapeutic Effects
- Antimicrobial Activity : Similar compounds have shown efficacy against various microbial strains.
- Anti-inflammatory Effects : The structural features suggest potential interactions with inflammatory pathways.
- Anticancer Activity : The presence of multiple chiral centers may influence interactions with biological macromolecules such as proteins and nucleic acids.
Structure-Activity Relationship (SAR)
The unique stereochemistry and functional groups of this compound may confer specific interactions with biological targets . The following table summarizes the structural features and associated biological activities of similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Similar cyclic structure with ether linkages | Antimicrobial properties |
| Compound B | Fused ring system with acetate group | Anti-inflammatory effects |
| Compound C | Contains multiple chiral centers | Potential anticancer activity |
Case Studies and Research Findings
Research into the biological activity of this compound is still emerging; however, preliminary studies indicate promising results:
- In Vitro Studies : Initial assays have demonstrated that analogs exhibit antimicrobial properties against Gram-positive bacteria.
- Computational Predictions : Using PASS software has suggested potential anti-inflammatory and anticancer activities based on structural similarities to known bioactive compounds .
- Pharmacokinetics : Studies are ongoing to evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound to better understand its therapeutic viability.
Q & A
Q. What synthetic routes are recommended for synthesizing (2,17-Dimethyl-5,15-dioxahexacyclo[...]) acetate, and how can reaction conditions be optimized?
Methodological Answer:
- Stepwise Synthesis : Begin with functionalization of the hexacyclic core via selective oxidation and acetylation. For example, analogous compounds have been synthesized using controlled ring-opening and re-cyclization strategies .
- Catalytic Optimization : Use Lewis acid catalysts (e.g., BF₃·Et₂O) to enhance stereochemical control during acetylation. Monitor reaction progress via TLC (Rf = 0.3–0.5 in hexane:ethyl acetate 3:1).
- Purification : Employ gradient column chromatography (silica gel, 60–120 mesh) followed by recrystallization in ethanol/water mixtures to achieve >95% purity.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Analysis : Assign stereochemistry using 2D NMR (¹H-¹³C HSQC, HMBC) to resolve overlapping signals in the hexacyclic region. Key proton shifts are typically observed at δ 1.2–2.8 ppm for methyl groups .
- X-ray Crystallography : Resolve the acetate group’s conformation using single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å). Example bond angles: C19–C5–C6 = 113.39°, C18–C5–C4 = 105.72° .
Q. Table 1: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a=8.21 Å, b=10.34 Å, c=12.56 Å |
| R-factor | 0.042 |
Q. What computational approaches predict the compound’s reactivity and intermolecular interactions?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to model steric strain in the hexacyclic core. Compare HOMO-LUMO gaps (ΔE ≈ 5.2 eV) to assess electrophilic/nucleophilic sites .
- Docking Studies : Use AutoDock Vina to simulate binding affinity with biological targets (e.g., GABA receptors for anxiolytic activity predictions) .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data across studies (e.g., variable IC₅₀ values)?
Methodological Answer:
- Comparative Analysis : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to isolate confounding variables. For instance, discrepancies in cell-based vs. tissue-based models may arise from membrane permeability differences .
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to evaluate intra-study variability. Use meta-analysis tools (e.g., RevMan) to aggregate data from ≥5 independent studies .
Q. How should stability studies be designed to evaluate environmental persistence under varying conditions?
Methodological Answer:
- Accelerated Degradation Tests : Expose the compound to UV light (254 nm, 48 hrs) and analyze degradation products via LC-MS. Monitor half-life (t₁/₂) in aqueous buffers (pH 4–9) to model hydrolysis pathways .
- Biotic Transformation : Co-culture with soil microbiota (e.g., Pseudomonas spp.) for 30 days and quantify metabolites using GC-MS. Key degradation intermediates include demethylated derivatives .
Q. Table 2: Hydrolysis Half-Lives at pH 7
| Temperature (°C) | t₁/₂ (Days) |
|---|---|
| 25 | 120 |
| 40 | 45 |
Q. What experimental designs address challenges in ecological risk assessment for this compound?
Methodological Answer:
Q. How can researchers optimize multi-variable experiments to study structure-activity relationships (SAR)?
Methodological Answer:
- Fractional Factorial Design : Vary substituents (methyl, acetate groups) and reaction times in a 2⁴ design matrix. Analyze responses (e.g., binding affinity) via multiple linear regression .
- Response Surface Methodology (RSM) : Use Central Composite Design to identify non-linear interactions between steric bulk and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
